6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQYNVAQKKFTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
The specific nature of these interactions and changes would depend on the particular targets of the compound.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which it reaches its site of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine. These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting.
Biochemical Analysis
Biochemical Properties
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation of pro-apoptotic genes and the downregulation of survival genes, contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods. Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins.
Biological Activity
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, including anticancer, antimicrobial, and antiplatelet activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.67 g/mol. The compound features a pyrimidine ring substituted with a chlorophenyl group, which is believed to influence its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrimidines, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as HeLa and AGS, with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells (AGS) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : It has shown activity against various bacterial strains, including Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported at 16 µg/mL . Such findings suggest that the compound may serve as a potential antibacterial agent.
Antiplatelet Activity
Recent studies have explored the antiplatelet effects of pyrimidine derivatives:
- Mechanism of Action : The introduction of an alkylamino moiety at the 4-position of pyrimidines has been linked to enhanced antiplatelet activity. The synthesis of N-glycofuranosyl derivatives containing the chlorophenyl substitution demonstrated promising results in inhibiting platelet aggregation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| -C=N bond | Increases cytotoxicity against cancer cells |
| Chlorophenyl group | Enhances antibacterial properties |
| Alkylamino moiety | Improves antiplatelet activity |
Research indicates that modifications in the structure can significantly influence the biological efficacy of pyrimidine derivatives .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing various pyrimidine derivatives, including this compound, and evaluating their biological activities. The results highlighted the compound's potential as an anticancer agent with favorable toxicity profiles .
- Cytotoxicity Assessment : Another research effort involved assessing the cytotoxic effects on multiple cancer cell lines, revealing that structural modifications could enhance or diminish activity depending on the specific substituents used .
- Antimicrobial Testing : The antibacterial properties were tested against standard bacterial strains, confirming the compound's effectiveness and suggesting further exploration into its mechanism of action .
Scientific Research Applications
Antibacterial and Antifungal Activities
Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine derivatives, including 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, Cieplik et al. (2006) synthesized derivatives that showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting microbial cell membranes or interfering with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For example, a study by Cieplik et al. (2023) reported that derivatives of this compound exhibited cytotoxic effects against gastric adenocarcinoma cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation . The presence of the -C=N- bond in related pyrimidine structures has been linked to enhanced antineoplastic activity, suggesting that structural modifications can lead to improved therapeutic efficacy .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study highlighted the ability of pyrimidine derivatives to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .
Structural Characterization
Understanding the structural properties of this compound is vital for elucidating its biological activities. Crystallographic studies have revealed that these compounds often form intramolecular hydrogen bonds, which contribute to their stability and biological function . Techniques such as X-ray crystallography have been employed to characterize these structures, providing insights into their conformational dynamics and interactions.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including condensation reactions and functional group modifications . Researchers continue to explore new synthetic pathways to enhance yield and purity while developing novel derivatives with improved pharmacological profiles.
Summary Table: Biological Activities of this compound Derivatives
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant growth inhibition observed |
| Antifungal | Various fungal strains | Effective against multiple pathogens |
| Anticancer | Gastric adenocarcinoma cells | IC50 values indicating cytotoxicity |
| Anti-inflammatory | COX enzymes | Comparable inhibition to celecoxib |
Comparison with Similar Compounds
Structural Comparisons
The pyrimidin-4-amine scaffold is highly modular, with substitutions at the 2-, 5-, and 6-positions significantly influencing activity. Below is a structural comparison of key analogs:
Key Observations :
Physicochemical Properties
Limited melting point (m.p.) and solubility data are available for the target compound, but inferences can be drawn from analogs:
Key Observations :
Preparation Methods
Direct Amination of 6-(4-Chlorobenzyl)pyrimidin-4-one
Method Overview:
A common synthetic approach involves the nucleophilic substitution of a 4-position leaving group on a 6-(4-chlorobenzyl)pyrimidin-4-one precursor with ammonia or an amine source to yield the 4-amine derivative.
- Starting from 6-(4-chlorobenzyl)pyrimidin-4-one, amination is carried out by reacting with ammonia or ammonium salts in a polar solvent such as ethanol or water under reflux conditions.
- Acid catalysis (e.g., acetic acid) may be used to facilitate the substitution at the 4-position.
- Reaction times vary from several hours to overnight to ensure complete conversion.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Ethanol, Methanol, Water |
| Catalyst | Acetic acid (0.1–1 equiv) |
| Temperature | Reflux (~78–100 °C) |
| Reaction Time | 3–22 hours |
| Amine Source | Ammonia or ammonium salts |
| Yield | Moderate to high (70–90%) |
This method is supported by analogous amination reactions of pyrimidine derivatives, where hydrochloric acid-promoted amination in aqueous media has been demonstrated to be efficient for similar fused pyrimidines.
Reductive Amination Using 4-Chlorobenzylamine and Pyrimidine-4-carbaldehyde
Method Overview:
An alternative synthetic route involves the condensation of 4-chlorobenzylamine with 6-methylpyrimidine-4-carbaldehyde followed by reduction to form the target amine.
- The aldehyde group at the 4-position of the pyrimidine ring is reacted with 4-chlorobenzylamine to form an imine intermediate (Schiff base).
- The imine is then reduced using mild reducing agents such as sodium borohydride or catalytic hydrogenation to afford the 6-[(4-chlorophenyl)methyl]pyrimidin-4-amine.
- Solvents such as ethanol or methanol are commonly used.
- The reaction is typically carried out under reflux or room temperature conditions depending on the reducing agent.
- This method allows for structural modifications and introduction of various substituents on the pyrimidine ring.
- It is amenable to scale-up and provides good yields.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | 4-Chlorobenzylamine + Pyrimidine-4-carbaldehyde, ethanol, reflux | Formation of imine intermediate |
| Reduction | Sodium borohydride or catalytic hydrogenation | Conversion to amine |
This approach is consistent with the synthesis of pyrimidine Schiff bases and their subsequent reduction reported in literature.
Phosphorus Oxychloride Mediated Chlorination and Subsequent Amination
Method Overview:
A two-step process involving the initial chlorination of pyrimidin-4-one derivatives using phosphorus oxychloride (POCl3) followed by nucleophilic substitution with 4-chlorobenzylamine.
- The 4-position of the pyrimidine ring is activated by chlorination using POCl3, generating a 4-chloropyrimidine intermediate.
- This intermediate then undergoes nucleophilic substitution by 4-chlorobenzylamine under reflux in an ethanol/piperidine mixture.
- The reaction mixture is cooled, and the product is precipitated and purified by crystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination | Pyrimidin-4-one + POCl3, reflux, 2–5 hours | Formation of 4-chloropyrimidine |
| Amination | 4-Chloropyrimidine + 4-chlorobenzylamine, ethanol/piperidine, reflux 5 hours | Nucleophilic substitution |
| Purification | Cooling, addition of water, filtration, crystallization | Product isolation |
This method is well-documented for the synthesis of substituted pyrimidines and was successfully applied to related compounds with good yields (e.g., 83% yield reported).
Hydrochloric Acid-Promoted Amination in Water (Green Chemistry Approach)
Method Overview:
A more environmentally friendly approach involves the amination of chloropyrimidine derivatives in aqueous media with catalytic hydrochloric acid.
- The chloropyrimidine derivative and 4-chlorobenzylamine are stirred in water with a catalytic amount of HCl at 80 °C.
- The reaction proceeds over several hours (up to 22 h) to yield the amine product.
- After completion, the mixture is neutralized with sodium carbonate solution, and the product is isolated by filtration and purified by chromatography.
- Use of water as solvent reduces environmental impact.
- Mild conditions and high yields (up to 88–89%) reported for similar pyrimidine aminations.
Summary Table of Preparation Methods
| Method No. | Synthetic Route Description | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Direct amination of 6-(4-chlorobenzyl)pyrimidin-4-one | Ammonia, ethanol, acetic acid, reflux | Simple, straightforward | 70–90 |
| 2 | Reductive amination via Schiff base intermediate | 4-Chlorobenzylamine + pyrimidine-4-carbaldehyde, NaBH4 | Versatile, allows modifications | Moderate to high |
| 3 | POCl3 chlorination followed by nucleophilic substitution | POCl3 chlorination, ethanol/piperidine reflux | High yield, well-established | ~83 |
| 4 | HCl-promoted amination in water | Chloropyrimidine + amine, HCl, 80 °C, water | Green solvent, mild conditions | 88–89 |
Research Findings and Notes
- The amination at the 4-position of pyrimidine rings is generally facilitated by activating the position either through chlorination or by using aldehyde intermediates for reductive amination.
- Acid catalysis (acetic acid or HCl) improves reaction rates and yields by activating the electrophilic site.
- Reduction of imines formed from aldehydes and amines is a common strategy for introducing the (4-chlorophenyl)methyl substituent.
- Use of water as a solvent and mild acid catalysts is gaining attention for sustainable and scalable synthesis.
- Purification typically involves crystallization or silica-gel chromatography to achieve high purity suitable for research and industrial applications.
- Structural characterization of intermediates and final products is confirmed by NMR, IR, and melting point analysis consistent with reported data.
Q & A
Q. What are the optimized synthetic routes for 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps may use solvents like dimethylformamide (DMF) or toluene with bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at 120–130°C to facilitate alkylation or amination . Optimization focuses on solvent polarity (to stabilize intermediates), base strength (to deprotonate reactants), and temperature control to minimize side reactions. For example, DMF enhances nucleophilicity in SN2 reactions, while K₂CO₃ is preferred over NaOH for milder conditions .
Q. How is the crystal structure of this compound determined, and what tools are used for refinement?
Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses high-resolution diffractometers, and structures are refined via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . Hydrogen-bonding networks and torsion angles (e.g., dihedral angles between the pyrimidine ring and chlorophenyl group) are critical for validating molecular geometry. ORTEP-III visualizes thermal ellipsoids to assess atomic displacement .
Q. What spectroscopic techniques are employed to confirm its purity and structure?
- ¹H/¹³C NMR : Identifies substituents (e.g., methylene protons at δ ~4.5 ppm for –CH₂–; aromatic protons for chlorophenyl).
- IR Spectroscopy : Detects functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amines).
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like kinase enzymes, with scoring functions (e.g., Gibbs free energy) prioritizing high-affinity conformers . For example, the chlorophenyl group may enhance hydrophobic interactions in enzyme pockets .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or cytotoxic results often arise from:
- Assay variations : MIC (Minimum Inhibitory Concentration) values depend on bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Structural analogs : Substituents like morpholine or trifluoromethyl groups alter solubility and membrane permeability .
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess oxidative degradation rates .
Q. How is its mechanism of action elucidated in kinase inhibition studies?
- Enzyme assays : Measure IC₅₀ values against purified kinases (e.g., EGFR) using ADP-Glo™ kits.
- Cellular assays : Western blotting detects phosphorylation levels of downstream targets (e.g., ERK1/2).
- Mutagenesis : Identify resistance-conferring mutations (e.g., T790M in EGFR) to validate binding specificity .
Methodological Considerations
Q. What protocols are used to assess its pharmacokinetic properties?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
- Plasma Stability : Incubation with human plasma (37°C, 24h) followed by LC-MS quantification.
- Caco-2 Permeability : Models intestinal absorption; Papp values >1×10⁻⁶ cm/s indicate high bioavailability .
Q. How are structure-activity relationships (SAR) systematically investigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
